The compound is synthesized from L-alanine and various pyrazole derivatives, with its chemical structure denoted by the International Union of Pure and Applied Chemistry name 3-(1-pyrazolyl)-L-alanine. Its chemical formula is C₈H₁₀N₄O₂, and it has a molecular weight of approximately 182.19 g/mol. The compound falls under the category of amino acids and their derivatives, which are crucial in biological systems as building blocks for proteins.
The synthesis of 3-(Pyrazol-1-yl)-L-alanine typically involves several methods, primarily focusing on the formation of the pyrazole ring followed by its coupling with L-alanine.
The molecular structure of 3-(Pyrazol-1-yl)-L-alanine is pivotal in understanding its chemical behavior and interactions. The compound features:
This configuration allows for various interactions such as hydrogen bonding, which can influence its solubility and biological activity.
3-(Pyrazol-1-yl)-L-alanine can participate in several chemical reactions due to its functional groups:
The mechanism of action for 3-(Pyrazol-1-yl)-L-alanine is primarily studied in relation to its potential biological activities:
Research indicates that this compound may interact with specific enzyme targets, inhibiting their activity and thus affecting various biochemical pathways. For example:
The compound may disrupt metabolic processes by inhibiting key enzymes involved in nitrogen metabolism, which could lead to reduced growth rates in target organisms.
3-(Pyrazol-1-yl)-L-alanine exhibits several notable physical and chemical properties:
The stability of this compound can be influenced by pH levels and temperature; it is generally stable under neutral conditions but may decompose under extreme pH or heat.
The applications of 3-(Pyrazol-1-yl)-L-alanine span across multiple scientific fields:
3-(Pyrazol-1-yl)-L-alanine (β-pyrazol-1-yl-L-alanine), the first identified naturally occurring pyrazole-containing amino acid, was isolated in 1957 from Citrullus vulgaris (watermelon) juice by Japanese researchers [1]. This discovery marked a significant milestone in plant biochemistry, as pyrazole alkaloids were exceptionally rare in nature due to the biosynthetic challenge of N–N bond formation in living organisms [1] [6]. Early structural characterization established it as an L-configuration amino acid with a pyrazole ring substituted at the β-carbon position, distinguishing it from the isomeric relationship to histidine [1] [7].
Initial metabolic studies in the 1980s using radiolabeled [¹⁴C]-β-pyrazol-1-yl-DL-alanine demonstrated its metabolic inertness in mammals. When administered to mice, over 93% of the compound was excreted unchanged in urine over four days without significant hepatic effects, contrasting sharply with the profound metabolic impacts of its parent base pyrazole [3]. This established its unique biochemical stability profile. The compound was subsequently identified in other Cucurbitaceae species, including cucumber seeds (Cucumis sativus), confirming its taxonomic distribution [1] [3].
Table 1: Key Historical Milestones in 3-(Pyrazol-1-yl)-L-alanine Research
Year | Discovery/Advancement | Significance |
---|---|---|
1957 | Initial isolation from Citrullus vulgaris (watermelon) | First natural pyrazole alkaloid identified |
1960 | Chemical synthesis established | Confirmed structure and enabled further studies |
1982 | Biosynthetic pathway elucidated in cucumber | Revealed enzymatic cyclization of 1,3-diaminopropane |
1985 | Metabolic studies in mammals | Demonstrated excretion unchanged, no hepatic effects |
2016 | Immobilized enzyme synthesis developed | Enabled efficient, recyclable biocatalytic production |
3-(Pyrazol-1-yl)-L-alanine ((2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid; IUPAC name) is structurally characterized as a non-proteinogenic, β-heterocyclic-substituted alanine derivative. Its molecular formula is C₆H₉N₃O₂, with a molecular weight of 155.15 g/mol [4] [5] [8]. The molecule features:
The pyrazole moiety (1H-pyrazol-1-yl substitution) consists of a five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2, creating a planar, electron-rich heterocycle capable of hydrogen bonding and metal coordination [1] [6]. This β-substitution pattern distinguishes it from proteinogenic amino acids and confers unique steric and electronic properties that influence peptide conformation when incorporated into synthetic sequences [8] [9].
Synthetic methodologies have evolved significantly:
Table 2: Comparison of Synthetic Methods for 3-(Pyrazol-1-yl)-L-alanine
Method | Key Reagents/Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Nucleophilic Substitution | L-Alanine derivatives, pyrazole, base, DMSO/EtOH | 45-60% | Simple setup; moderate racemization |
Cyclization Approaches | Hydrazine + α,β-unsaturated carbonyls | 30-50% | Multi-step; protection/deprotection required |
Biocatalytic (Immobilized OASS) | O-acetyl-L-serine, pyrazole, nanoparticles | 60% (over 20 cycles) | High stereoselectivity, recyclable, green chemistry |
Within the Cucurbitaceae family (notably watermelon (Citrullus vulgaris) and cucumber (Cucumis sativus)), 3-(Pyrazol-1-yl)-L-alanine functions as a specialized nitrogen-storage metabolite. Its biosynthesis involves the enzymatic cyclization and dehydrogenation of 1,3-diaminopropane, a pathway distinct from those producing proteinogenic amino acids [1] [3]. This pathway reflects an evolutionary adaptation for nitrogen sequestration in these species.
The compound serves multiple physiological roles:
Comparative studies reveal significant interspecies concentration variations within Cucurbitaceae. Watermelon tissues exhibit higher accumulation than cucumber seeds, suggesting species-specific regulatory mechanisms [1] [3]. Unlike its metabolic inertness in mammals, limited evidence suggests potential catabolism in source plants via pyrazole liberation, though the enzymatic machinery remains uncharacterized [3]. The compound's ecological significance extends to possible defense functions, as heterocyclic nitrogenous compounds often deter herbivores or pathogens in plants [1] [6].
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